Cas no 622814-73-7 ((Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate)

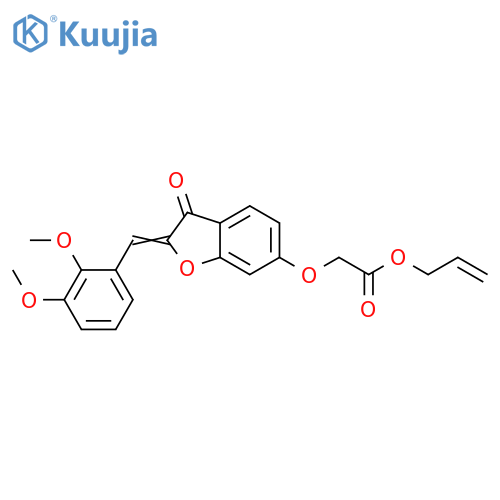

622814-73-7 structure

商品名:(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 化学的及び物理的性質

名前と識別子

-

- (Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Acetic acid, 2-[[2-[(2,3-dimethoxyphenyl)methylene]-2,3-dihydro-3-oxo-6-benzofuranyl]oxy]-, 2-propen-1-yl ester

- prop-2-en-1-yl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate

-

- インチ: 1S/C22H20O7/c1-4-10-27-20(23)13-28-15-8-9-16-18(12-15)29-19(21(16)24)11-14-6-5-7-17(25-2)22(14)26-3/h4-9,11-12H,1,10,13H2,2-3H3

- InChIKey: XCNKFVUHKMKCKT-UHFFFAOYSA-N

- ほほえんだ: C(OCC=C)(=O)COC1C=C2OC(=CC3=CC=CC(OC)=C3OC)C(=O)C2=CC=1

計算された属性

- せいみつぶんしりょう: 396.12090297g/mol

- どういたいしつりょう: 396.12090297g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 9

- 複雑さ: 629

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 80.3Ų

(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-0948-1mg |

prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

622814-73-7 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3385-0948-2mg |

prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

622814-73-7 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3385-0948-15mg |

prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

622814-73-7 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3385-0948-2μmol |

prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

622814-73-7 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3385-0948-3mg |

prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

622814-73-7 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3385-0948-4mg |

prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

622814-73-7 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3385-0948-10mg |

prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

622814-73-7 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3385-0948-20mg |

prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

622814-73-7 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3385-0948-100mg |

prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

622814-73-7 | 90%+ | 100mg |

$248.0 | 2023-04-26 | |

| Life Chemicals | F3385-0948-20μmol |

prop-2-en-1-yl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate |

622814-73-7 | 90%+ | 20μl |

$79.0 | 2023-04-26 |

(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

622814-73-7 ((Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate) 関連製品

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量